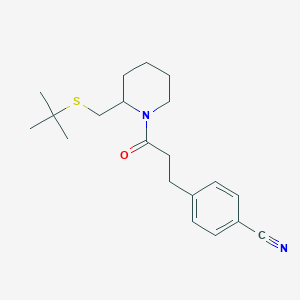

4-(3-(2-((Tert-butylthio)methyl)piperidin-1-yl)-3-oxopropyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a tert-butylthio group, a piperidinyl group, and a benzonitrile group. The tert-butylthio group is known for its unique reactivity pattern and is used in various chemical transformations . The piperidinyl group is a common motif in many pharmaceuticals and natural products, indicating potential biological activity. The benzonitrile group is an aromatic nitrile, which is often used as a precursor to carboxylic acids .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine ring, the bulky tert-butylthio group, and the aromatic benzonitrile group. These groups could influence the overall shape and properties of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present in it. For example, the presence of the tert-butylthio group could make the compound relatively non-polar and lipophilic .Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis : An efficient and practical asymmetric synthesis method was developed for a related compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, which is a useful intermediate for the synthesis of nociceptin antagonists. This synthesis process has been found applicable for large-scale operations (Jona et al., 2009).

CGRP Receptor Inhibitor Synthesis : In the context of developing calcitonin gene-related peptide (CGRP) receptor antagonists, convergent and stereoselective synthesis methods have been established for related compounds. These methods are economical and have been demonstrated on a multikilogram scale (Cann et al., 2012).

Inhibitor Development for ACC1/2 : Novel (4-piperidinyl)-piperazine derivatives have been synthesized and evaluated as non-selective inhibitors of acetyl-CoA carboxylase 1/2 (ACC1/2). These compounds, including variants with fluorine-substituted tert-butoxycarbonyl groups, have shown potent inhibitory activities in enzyme assays and cell-based assays, suggesting their potential in therapeutic applications (Chonan et al., 2011).

Synthesis of Pharmaceutical Intermediates : Efficient synthesis methods have been developed for compounds like methyl 4-((1-oxopropyl)phenylamino)piperidine-4-carboxylate, which is a key intermediate in the synthesis of new generation narcotic analgesics and fentanyl analogues (Kiricojevic et al., 2002).

Synthesis and Structure Analysis : The synthesis and structure of related compounds, like 4,6-di(tert-butyl)-2-(4-chloro-7,8-dimethylquinolin-2-yl)-7-(piperidin-1-ylmethyl)-1,3-tropolone, have been studied. This includes the determination of structure using X-ray diffraction and quantum chemical methods (Tkachev et al., 2017).

CCR5 Receptor Antagonists for HIV-1 : Structure-activity relationship studies have been conducted for non-spiro piperidines, leading to the discovery of potent CCR5 antagonists, which are crucial in the context of HIV-1 treatment (Finke et al., 2001).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-[3-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-3-oxopropyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2OS/c1-20(2,3)24-15-18-6-4-5-13-22(18)19(23)12-11-16-7-9-17(14-21)10-8-16/h7-10,18H,4-6,11-13,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLMRPQYDFRTQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SCC1CCCCN1C(=O)CCC2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2806244.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2806248.png)

![2-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2806250.png)

![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2806251.png)

![[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid](/img/structure/B2806254.png)

![5-bromo-2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2806255.png)

![N'-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2806257.png)

![7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane 7-oxide](/img/structure/B2806259.png)

amine](/img/structure/B2806265.png)

![2-(3-Methoxycyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2806266.png)

![N~4~-cycloheptyl-1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2806267.png)